Drostanolone propionate
Overview
Description
Drostanolone propionate, also known as dromostanolone propionate, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone . It was primarily used to treat breast cancer in women but is no longer marketed . It is given by injection into muscle . The drug is a synthetic androgen and anabolic steroid and hence is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) .
Synthesis Analysis
Drostanolone propionate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone . The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction .Molecular Structure Analysis
The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction . Both crystallize in the monoclinic crystal system . One belongs to the P21 space group, Z = 2, and has one molecule in the asymmetric unit while the second belongs to the I2 space group, Z = 4, and contains two molecules in the asymmetric unit .Chemical Reactions Analysis
Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone . Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor . This causes downstream genetic transcriptional changes .Physical And Chemical Properties Analysis
Drostanolone propionate has a density of 1.1±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 70.4±3.0 kJ/mol, and its flash point is 190.5±28.8 °C .Scientific Research Applications
Anticancer Applications
- Breast Cancer Treatment: Drostanolone propionate has been investigated for its effectiveness in the treatment of breast cancer. Studies have found that it competes with androgen binding sites but not with estrogenreceptors, suggesting its potential as an anticancer agent, particularly in breast cancer treatment. This was demonstrated by its ability to influence the binding of 17β-oestradiol and dihydrotestosterone to specific receptor proteins in tissue of normal and neoplastic target organs (Trams, 1977).
- Hormone Therapy for Breast Cancer: Drostanolone propionate has been used in hormone therapy for breast cancer. A trial comparing this agent against oophorectomy and other treatments in premenopausal, perimenopausal, and postmenopausal patients showed varying response rates, indicating its usefulness and safety across different age groups (Helman & Bennett, 1972).
Polymorphism Studies
- Exploring Polymorphs of Drostanolone Propionate: A study explored the polymorphism of drostanolone propionate, detailing the crystal structures of its polymorphs. This research is crucial for understanding the compound's physical and chemical properties, which can impact its therapeutic effectiveness and stability (Borodi, Turza, & Bende, 2020).
Metabolic and Structural Studies
Biotransformation and Metabolic Studies
Research on the metabolic profiles and biotransformation of drostanolone propionate has been conducted. These studies are essential for understanding how the body processes and metabolizes the compound, which is crucial for both therapeutic applications and for understanding its presence in doping control (Liu et al., 2016).
Anti-cancer Steroid Structural Transformation
one propionate, an anti-cancer steroid, was studied using microbial biotransformation, revealing several metabolites with varying degrees of cytotoxicity against different cancer cell lines. This highlights its potential as a selective and effective anti-cancer agent (Choudhary et al., 2017).
Experimental Therapeutic Investigations
- Treatment in Tumor Models: Studies have been conducted using drostanolone propionate in combination with other compounds in experimental tumor models, showing increased survival time and antitumor activity. These findings are significant for developing potential cancer treatments (Mückter, Frankus, & Moré, 1970).
In Vitro Studies
- Breast Cancer Tissue Response: The response of human breast cancer tissue to steroid hormones, including drostanolone propionate, was studied in vitro. This research is crucial for understanding how breast cancer tissues react to various hormonal treatments and can guide therapeutic strategies (Chayen, Altmann, Bitensky, & Daly, 1970).
Safety And Hazards
properties
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTIQUSPUUHHEH-UXOVVSIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022972 | |
Record name | Dromostanolone proprionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor. This causes downstream genetic transcriptional changes. This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism. The antitumour activity of dromostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production. | |
Record name | Drostanolone propionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Drostanolone propionate | |
CAS RN |
521-12-0 | |
Record name | Dromostanolone propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dromostanolone propionate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drostanolone propionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | drostanolone propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dromostanolone proprionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Drostanolone propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROMOSTANOLONE PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X20UZ57G4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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